Ethyl (benzenesulfonyl)carbamodithioate

Description

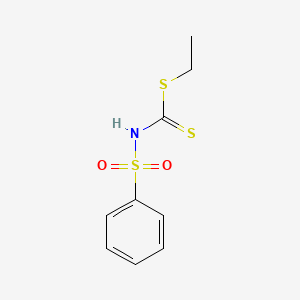

Ethyl (benzenesulfonyl)carbamodithioate is a dithiocarbamate derivative characterized by a benzenesulfonyl group attached to the carbamodithioate backbone. This compound is structurally distinct due to the electron-withdrawing sulfonyl moiety, which enhances its stability and reactivity compared to simpler dithiocarbamates.

Properties

CAS No. |

20902-01-6 |

|---|---|

Molecular Formula |

C9H11NO2S3 |

Molecular Weight |

261.4 g/mol |

IUPAC Name |

ethyl N-(benzenesulfonyl)carbamodithioate |

InChI |

InChI=1S/C9H11NO2S3/c1-2-14-9(13)10-15(11,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,13) |

InChI Key |

XENLVSQCVVERKU-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=S)NS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (benzenesulfonyl)carbamodithioate typically involves the reaction of benzenesulfonyl chloride with potassium ethyl xanthate. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:

C6H5SO2Cl+KSC2H5O→C6H5SO2SC2H5+KCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl (benzenesulfonyl)carbamodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) are used under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Ethyl (benzenesulfonyl)carbamodithioate has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of pesticides, fungicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (benzenesulfonyl)carbamodithioate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The carbamodithioate moiety can also chelate metal ions, affecting enzymatic activities and other metal-dependent processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Diethyl Carbamodithioate (e.g., Compound 4s in ) : Features ethyl groups instead of the benzenesulfonyl substituent. The absence of the sulfonyl group reduces electrophilicity, impacting reactivity in cross-coupling or biological interactions .

Bis(2-hydroxyethyl(phenyl)carbamodithioate) Nickel(II) () : Incorporates a metal center (Ni) and hydroxyethyl groups. The nickel coordination alters electronic properties, as evidenced by distinct UV-Vis and EPR spectra .

Table 1: Structural and Functional Group Comparison

Spectroscopic and Analytical Data

- This compound : Expected IR peaks for S=O (1130–1180 cm⁻¹) and C=S (950–1250 cm⁻¹). Benzenesulfonyl group would cause distinct ¹H NMR aromatic signals at δ 7.5–8.0 ppm .

- Nickel(II) Complex : Exhibits UV-Vis absorption at ~450 nm (d-d transitions) and EPR signals indicative of square-planar geometry .

Table 3: Spectroscopic Signatures

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis/EPR |

|---|---|---|---|

| This compound | 7.5–8.0 (aromatic) | 1130–1180 (S=O) | Not reported |

| Diethyl Carbamodithioate | 4.02 (methylene) | 950–1250 (C=S) | N/A |

| Nickel(II) Complex | N/A | Metal-ligand vibrations | 450 nm (UV-Vis), EPR active |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.